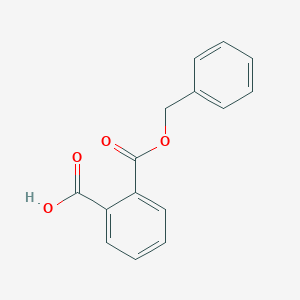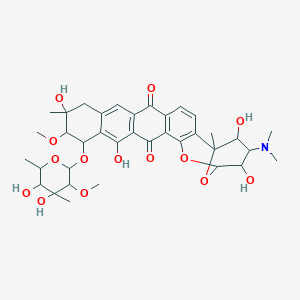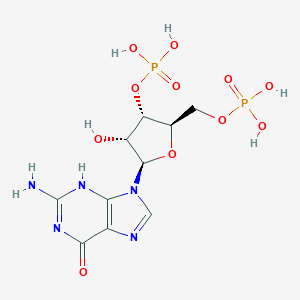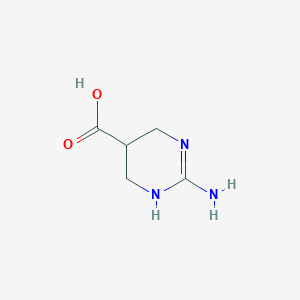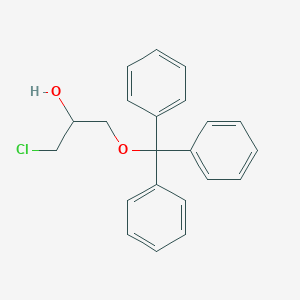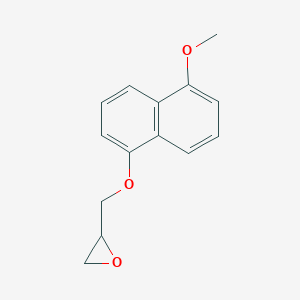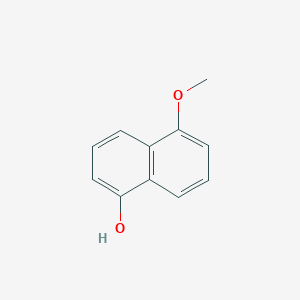
间苯二酚双(二苯基磷酸酯)
描述
Resorcinol bis(diphenyl phosphate) (RDP) is a halogen-free phosphate ester flame retardant used in engineering resins . It is also known by other names such as Tetraphenyl resorcinol bis (diphenylphosphate), RDP, Resorcinol Bis (Diphenyl Phosphate), CR 733S, Fyrolflex RDP, PFR, LDP 301, Crr-733s, Mark pfk, FYROLFLEX, and Reofos RDP . It has a CAS number of 57583-54-7 and a molecular formula of C30H24O8P2 .
Synthesis Analysis
RDP is synthesized by the reaction of resorcinol with phosphorus oxychloride and phenol under a catalytic action of magnesium chloride . Another source mentions the reaction of resorcinol with phosphorus oxychloride and diphenyl oxide .
Molecular Structure Analysis
The molecular formula of RDP is C30H24O8P2, and it has a molecular weight of 574.45 .
Chemical Reactions Analysis
RDP shows mainly a gas phase action and some condensed phase action . It is also mentioned that through intertwined condensations, transesterifications, and elimination reactions, the reactive acid phosphates are formed and eventually convert the bisphosphates into volatile triphenyl phosphate, oligomeric aryl/acid polyphosphates, and non-volatile polyphosphoric acid .
Physical And Chemical Properties Analysis
RDP is an oil with a color ranging from colorless to pale yellow . It has a boiling point of 587.1±33.0 °C (Predicted), a density of 1.347, and it is sparingly soluble in chloroform and slightly soluble in ethyl acetate and methanol .
科学研究应用
Flame Retardant for Cotton Fabrics
Resorcinol bis(diphenyl phosphate) (RDP) has been used as a flame-retardant agent for cotton fabrics . The compound was synthesized with resorcinol, phenol, and phosphorus oxychloride under a catalytic action of magnesium chloride. The synthesized RDP was applied to cotton fabrics with a bridging agent of urea-formalin resin (UFR) to endow them with flame retardancy .
Flame Retardant for Polyethylene Composites
RDP has also been used in the modification of polyethylene (PE) to enhance its flame retardant and anti-dripping capabilities . A microencapsulation of RDP using melamine-urea-formalin resin as shell material was proposed to resolve the compatibility problem, making PE composites with microencapsulated RDP .
3. Preparation of Thermosetting Cyanate Ester Resin Compositions Resorcinol bis(diphenyl phosphate) can be used to prepare a thermosetting cyanate ester resin composition, which includes multifunctional cyanates, epoxy resins, and flame retardants .
作用机制
Target of Action
Resorcinol bis(diphenyl phosphate) (RDP), also known as Fyrolflex RDP, is primarily used as a flame-retardant agent . Its primary targets are combustible materials like textiles, wood, and plastic, where it inhibits ignition and flame propagation .
Mode of Action
RDP is synthesized with resorcinol, phenol, and phosphorus oxychloride under a catalytic action of magnesium chloride . It is then applied to materials (such as cotton fabrics) with a bridging agent of urea-formalin resin (UFR) to endow them with flame retardancy . RDP shows mainly a gas phase action and some condensed phase action .
Biochemical Pathways
It has been suggested that rdp exerts estrogenic effects via estrogen receptor pathways . This suggests that RDP may interact with estrogen receptors, leading to changes in cellular processes regulated by these receptors .
Pharmacokinetics
It is known that rdp is a widespread environmental pollutant, suggesting that it can be absorbed and distributed in the environment .
Result of Action
RDP’s primary action results in the flame retardancy of the materials it is applied to . In addition, RDP has been found to promote MCF-7 cell proliferation, suggesting a potential impact on cellular processes . It has also been suggested that RDP can affect different parameters related to the development of the central nervous system, ultimately leading to neurotoxicity .
Action Environment
The action, efficacy, and stability of RDP can be influenced by various environmental factors. For instance, the flame retardancy of RDP can be affected by the temperature and duration of heat-treating conditions . From an environmental perspective, RDP may be a suitable substitute for brominated flame retardants (BFRs) .
安全和危害
未来方向
RDP is an emerging organophosphorus flame retardant and alternative to triphenyl phosphate (TPHP), which is a widespread environmental pollutant . The neurotoxicity of RDP has attracted much attention, as RDP exhibits a similar structure to TPHP, a neurotoxin . Therefore, more research is needed to understand the toxicities and health risks associated with RDP .
属性
IUPAC Name |
(3-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O8P2/c31-39(33-25-14-5-1-6-15-25,34-26-16-7-2-8-17-26)37-29-22-13-23-30(24-29)38-40(32,35-27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWICEWMBIBPFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069197 | |
| Record name | Tetraphenyl m-phenylene bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Resorcinol bis(diphenyl phosphate) | |
CAS RN |
57583-54-7 | |
| Record name | Resorcinol bis(diphenyl phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraphenyl m-phenylene bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenyl m-phenylene bis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: RDP is widely used in various polymers, including polycarbonate (PC) [, , , , , , , ], poly(butylene terephthalate) (PBT) [, ], acrylonitrile-butadiene-styrene (ABS) [, , , , , , , ], poly(phenylene ether) (PPO) [, , , ], and polyurea [].
A: RDP primarily acts in the gas phase by releasing phosphoric acid and other phosphorus-containing species during combustion, which interfere with the radical chain reactions of combustion. [, , ] It also exhibits some condensed phase activity by promoting char formation. [, , , ]
A: RDP demonstrates varying effectiveness depending on the polymer matrix. It shows high efficacy in PPO and PC but moderate activity in ABS and HIPS. [, ] In PC/ABS blends, the flame retardant action is influenced by the interaction between RDP and the individual polymer components. []
A: RDP shows synergistic effects with other flame retardants. Combining RDP with APP results in a balanced gas and solid-phase flame retardant mechanism, leading to enhanced fire performance in epoxy resins and bioepoxy composites. [, , ]
A: RDP generally increases the char yield of polymers during thermal decomposition. [, , , ] In PC/ABS blends, it promotes phosphorus accumulation in the condensed phase, contributing to char formation. []
ANone: The molecular formula of RDP is C30H22O8P2, and its molecular weight is 572.45 g/mol. [Numerous papers mention these properties indirectly through synthesis and characterization discussions]
A: Common spectroscopic techniques used to characterize RDP include Fourier transform infrared spectroscopy (FTIR) [, , , , ] and nuclear magnetic resonance (NMR) spectroscopy, specifically 31P NMR. []
A: Researchers utilize thermogravimetric analysis (TGA) [, , , , , , , ], TGA coupled with FTIR [], and temperature-programmed pyrolysis/gas chromatography/mass spectrometry (TPPy/GC/MS) [] to investigate the thermal degradation behavior of RDP and its influence on polymer decomposition.
A: Yes, RDP has been detected in house dust, indicating its potential for migration from treated materials into the environment. [, ]
A: Impurities, byproducts, and breakdown products of RDP include triphenyl phosphate (TPHP), hydroxylated TPHP and RDP (meta-HO-TPHP and meta-HO-RDP), dihydroxylated TPHP, RDP with the loss of a phenyl group (RDP-[Phe]), and RDP oligomers. These compounds have been found in plastics containing RDP and, significantly, in indoor dust. []
A: While RDP itself is generally considered to have low acute toxicity, concerns exist regarding the potential health effects of its impurities and degradation products, particularly TPHP and its hydroxylated derivatives. Further research is needed to fully understand the long-term environmental and health impacts of these compounds. [, ]
A: Alternatives to RDP include other phosphorus-based flame retardants like APP, as well as non-phosphorus-based options such as melamine polyphosphate (MPP) [], pentaerythritol (PER) [], and nano-SiO2 [, ]. The choice of alternative depends on the specific application and desired properties. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






